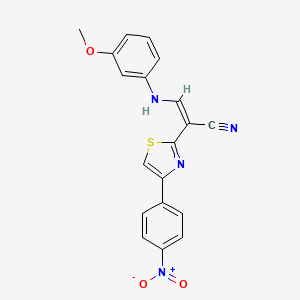

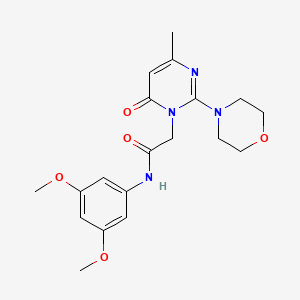

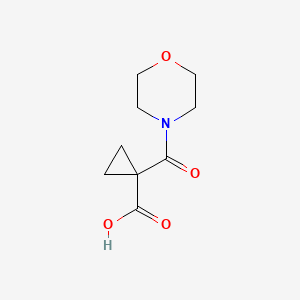

(Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, also known as MNAT, is a synthetic compound that belongs to the class of acrylonitrile-based compounds. MNAT has been found to have potential applications in scientific research due to its unique chemical properties.

科学的研究の応用

Medicinal Chemistry and Cytotoxicity

Cytotoxic Activities and Mechanisms

The compound and its analogs have been synthesized and tested for in vitro cytotoxic potency on human cancer cell lines. Research indicates that the structure-activity relationships (SAR) are sensitive to modifications at specific positions on the acrylonitrile molecule, with certain substitutions leading to enhanced cytotoxic activity against cancer cells. For instance, compounds containing a nitrothiophenyl ring have shown significant potency, with some being more potent than established chemotherapy drugs like cisplatin and etoposide. These compounds induce delayed cell death characterized by apoptosis, as evidenced by the activation of caspases and increased activities of caspases 3 and 9, similar to the action of etoposide (Sa̧czewski et al., 2004).

Materials Science

Photoinduced Birefringence and Photonic Applications

A derivative of the compound has been investigated for its potential in fabricating photochromic polymers by doping into polymer matrices. This application explores the photoinduced birefringence (PIB) phenomena, which are crucial for optical switchers and photonic devices. The compound's molecular property of transitioning from a ground state to a bended form upon excitation has been leveraged to demonstrate dynamic and static PIB, indicating a promising avenue for the development of materials with photonic applications (Szukalski et al., 2015).

Chemistry

Stereoselective Synthesis and Acetylcholinesterase Inhibition

Research into the stereoselective synthesis of (Z)-acrylonitrile derivatives has uncovered their potential as acetylcholinesterase (AChE) inhibitors. A focused library of these analogues revealed that certain (Z)-isomers exhibit strong inhibition, with implications for treating diseases characterized by AChE dysregulation. This body of work not only enhances our understanding of the synthetic pathways for these compounds but also opens up new therapeutic avenues (Parveen et al., 2014).

特性

IUPAC Name |

(Z)-3-(3-methoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c1-26-17-4-2-3-15(9-17)21-11-14(10-20)19-22-18(12-27-19)13-5-7-16(8-6-13)23(24)25/h2-9,11-12,21H,1H3/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPONOMILJJWFEO-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)

![3-(4-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2875157.png)

![2-[(3,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875158.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-bis(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2875171.png)

![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2875174.png)